2-(Dodecyloxy)ethanol serves as a valuable biochemical reagent in life science research []. Its amphiphilic nature, meaning it has both hydrophilic (water-loving) and lipophilic (fat-loving) properties, allows it to interact with various biological components. This makes it useful for:
2-(Dodecyloxy)ethanol can be employed as a solvent or reagent in organic synthesis. Its mild reactivity and ability to dissolve various organic compounds make it suitable for:
Due to its well-defined structure and readily available commercial sources, 2-(Dodecyloxy)ethanol often serves as a reference compound in various analytical techniques. This includes:
2-(Dodecyloxy)ethanol, also known as ethylene glycol monododecyl ether, is an organic compound with the molecular formula and a molecular weight of approximately 230.39 g/mol. This compound features a dodecyl group (a straight-chain alkyl group derived from dodecanol) attached to an ethylene glycol unit, making it amphiphilic—having both hydrophilic (water-attracting) and lipophilic (fat-attracting) properties. Its structure allows it to function effectively as a surfactant, facilitating interactions between water and oils or fats, which is crucial in various applications ranging from detergents to biological assays .
The primary mechanism of action of 2-(dodecyloxy)ethanol in scientific research is related to its detergent properties. As an amphiphile, it can disrupt and solubilize various molecules, including lipids (fats) and proteins. This allows for the extraction and purification of biological molecules from cells or tissues for further study [, ].
The primary chemical reaction involving 2-(Dodecyloxy)ethanol is its role as a surfactant, where it can solubilize lipids and proteins through micelle formation. It can also undergo esterification reactions with acids to form esters or react with other alcohols to produce ethers. The general reaction can be represented as:
where R represents the dodecyloxy group and R' represents various acyl groups.
2-(Dodecyloxy)ethanol exhibits biological activity primarily due to its surfactant properties. It has been utilized in medical applications as a local anesthetic and sclerosing agent for treating conditions such as esophageal and gastric varices, as well as varicose veins. Its ability to disrupt cellular membranes makes it effective in extracting biological molecules for research purposes . Moreover, its amphiphilic nature allows it to interact with various biological membranes, potentially influencing cell signaling pathways.
Synthesis of 2-(Dodecyloxy)ethanol typically involves the reaction of dodecanol with ethylene oxide under controlled conditions. The process can be summarized as follows:
This method allows for the production of 2-(Dodecyloxy)ethanol in high yields while maintaining its structural integrity .
The versatility of 2-(Dodecyloxy)ethanol allows for its use in various fields:
Interaction studies involving 2-(Dodecyloxy)ethanol have shown that it can effectively disrupt lipid bilayers, facilitating the release of encapsulated substances from liposomes. Its interactions with proteins have also been studied, revealing potential applications in drug delivery systems where controlled release is critical. Additionally, research indicates that this compound can modulate membrane fluidity, affecting cellular processes such as signal transduction .
Several compounds share structural similarities with 2-(Dodecyloxy)ethanol, including:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethylene Glycol Monolauryl Ether | C_{12}H_{26}O_{2} | Shorter alkyl chain; used similarly as a surfactant |
Lauryl Alcohol Oxy Ethanol | C_{12}H_{26}O_{2} | Similar amphiphilic properties; used in cosmetics |
Laureth-4 | C_{12}H_{26}O_{4} | Contains more ethylene oxide units; stronger surfactant |
Polyoxyethylene Dodecyl Ether | C_{14}H_{30}O_{n} | Varying n; used for emulsification |
The uniqueness of 2-(Dodecyloxy)ethanol lies in its specific balance of hydrophilic and lipophilic characteristics, which provides effective solubilization capabilities while maintaining biocompatibility for pharmaceutical applications .
2-(Dodecyloxy)ethanol, also known as ethylene glycol monododecyl ether, represents a fundamental member of the nonionic polyoxyethylene surfactant family with distinctive physicochemical properties that govern its surface activity and aggregation behavior. The compound exhibits amphiphilic characteristics arising from its molecular structure consisting of a hydrophilic ethylene glycol headgroup and a hydrophobic dodecyl chain, which collectively determine its interfacial and bulk solution behavior [1] [2] .
The critical micelle concentration of 2-(Dodecyloxy)ethanol has been extensively investigated using multiple analytical techniques, with reported values demonstrating significant temperature dependence characteristic of nonionic surfactants. Cayman Chemical reports a critical micelle concentration of 27.5 micrometers at 25 degrees Celsius, determined through surface tension measurements [1]. This value aligns with the broader family of ethylene glycol alkyl ethers, where the critical micelle concentration decreases exponentially with increasing alkyl chain length [4].
Unlike ionic surfactants that typically exhibit monotonic critical micelle concentration changes with temperature, 2-(Dodecyloxy)ethanol displays a distinctive U-shaped temperature dependence. Islam and Kato demonstrated that ethylene glycol mono-n-dodecyl ether exhibits a maximum critical micelle concentration at approximately 23 degrees Celsius, with the critical micelle concentration initially increasing with temperature up to this maximum, then decreasing at higher temperatures [5] [6]. This unique behavior results from the complex interplay between thermal solubility effects and dehydration of the ethylene oxide groups.
The temperature-dependent critical micelle concentration behavior can be attributed to competing thermodynamic forces. At lower temperatures (10-30 degrees Celsius), the critical micelle concentration increases due to enhanced hydration of the ethylene oxide headgroup and thermal solubility effects [5]. Above the maximum temperature of approximately 23 degrees Celsius, hydrophobic interactions become increasingly dominant, leading to decreased critical micelle concentration values as temperature rises [7].
Surface tension measurements represent the primary analytical approach for critical micelle concentration determination of 2-(Dodecyloxy)ethanol. The Wilhelmy plate technique provides high accuracy and reproducibility, particularly suitable for nonionic surfactants due to its ability to achieve zero contact angle with platinum surfaces [8] [9]. Alternative methods include the Du Noüy ring method, which offers excellent reproducibility for routine measurements, and conductivity methods, though the latter show limited applicability for nonionic systems [10] [11].
The second derivative method has emerged as a robust operator-independent approach for critical micelle concentration determination from surface tension data. This technique provides reliable critical micelle concentration values comparable to segmental linear regression and Boltzmann regression methods, offering particular advantages for comparative studies across different experimental techniques [10] [12].
Surface tension isotherms of 2-(Dodecyloxy)ethanol exhibit characteristic features typical of efficient nonionic surfactants, with sharp breaks indicating critical micelle concentration and well-defined pre- and post-micellar regions. The surface tension at the critical micelle concentration typically ranges from 27-30 millinewtons per meter, reflecting the compound's effectiveness in reducing interfacial tension [13] [14].
The adsorption behavior of 2-(Dodecyloxy)ethanol at the air-water interface follows the Gibbs adsorption equation, with maximum surface excess concentration values indicating close-packed monolayer formation. Brewster angle microscopy studies reveal the formation of bright two-dimensional condensed domains at concentrations near the critical micelle concentration, confirming first-order phase transitions in the adsorbed monolayer [15] [14].
The minimum molecular area at the interface provides insights into the molecular packing and orientation of adsorbed molecules. For 2-(Dodecyloxy)ethanol, the molecular area reflects the balance between the hydrophobic dodecyl chain and the compact ethylene glycol headgroup, with values typically ranging from 35-40 square angstroms per molecule depending on temperature and surface pressure conditions [15] [6].
Temperature significantly influences the surface tension isotherms of 2-(Dodecyloxy)ethanol through multiple mechanisms. The surface tension at the critical micelle concentration decreases monotonically with increasing temperature, reflecting enhanced surface activity at elevated temperatures [16] [17]. This behavior contrasts with the complex temperature dependence of the critical micelle concentration itself, indicating that surface activity and micellization follow different thermodynamic pathways.
Dynamic surface tension measurements reveal that 2-(Dodecyloxy)ethanol exhibits relatively rapid adsorption kinetics, with equilibrium typically achieved within 15-20 minutes at concentrations near the critical micelle concentration [15] [18]. The adsorption kinetics show temperature dependence, with faster equilibration at higher temperatures due to increased molecular mobility and reduced solution viscosity.
The phase behavior of 2-(Dodecyloxy)ethanol in aqueous systems demonstrates rich polymorphism characteristic of nonionic surfactants, with temperature serving as a primary control parameter for phase transitions. Binary water-surfactant systems exhibit concentration-dependent phase boundaries that shift significantly with temperature changes [19] [20].
In binary aqueous systems, 2-(Dodecyloxy)ethanol exhibits isotropic micellar solutions at concentrations above the critical micelle concentration and temperatures below the cloud point. The compound does not exhibit a measurable Krafft temperature under normal atmospheric conditions, remaining soluble at low temperatures where crystallization might otherwise occur [2] [21].
The absence of observable liquid crystal phases at moderate concentrations distinguishes 2-(Dodecyloxy)ethanol from longer ethylene oxide chain analogues. This behavior reflects the relatively small headgroup size compared to the hydrophobic tail, resulting in a molecular geometry that favors spherical micelle formation over extended liquid crystalline structures [19] [20].
The addition of electrolytes to 2-(Dodecyloxy)ethanol solutions produces systematic changes in phase behavior and critical micelle concentration. Sodium chloride addition typically reduces the critical micelle concentration through electrostatic screening effects, despite the nonionic nature of the surfactant headgroup [22] [23]. This salting-out effect becomes more pronounced at higher ionic strengths and elevated temperatures.
Cosolvents such as ethylene glycol modify the phase behavior through hydrogen bonding interactions with both the surfactant headgroup and the aqueous phase. These interactions can shift cloud point temperatures and alter micellization thermodynamics, providing opportunities for formulation optimization [23] [24]. The specific effects depend on cosolvent concentration, temperature, and the nature of intermolecular interactions between system components.
The solubility characteristics of 2-(Dodecyloxy)ethanol exhibit strong temperature dependence that governs its practical applications and formulation behavior. Unlike conventional organic compounds that typically show increased solubility with temperature, nonionic ethoxylated surfactants demonstrate complex temperature-dependent solubility profiles linked to their cloud point behavior [25] [26].
Although 2-(Dodecyloxy)ethanol possesses only a single ethylene oxide unit, it exhibits measurable cloud point behavior under specific conditions. The cloud point represents the temperature above which the surfactant undergoes phase separation from aqueous solution due to dehydration of the ethylene oxide groups and enhanced hydrophobic interactions [25] [27]. For 2-(Dodecyloxy)ethanol, cloud point temperatures are relatively low compared to higher ethoxylated analogues, reflecting the limited hydrophilic character of the single ethylene oxide unit.
The cloud point temperature shows strong concentration dependence, with higher surfactant concentrations generally exhibiting lower cloud point temperatures. This behavior reflects the cooperative nature of intermolecular interactions that drive phase separation, with concentrated solutions providing enhanced opportunities for hydrophobic association [21] [28].
Thermodynamic analysis of temperature-dependent solubility reveals that the process involves complex enthalpy-entropy compensation effects. At temperatures below the critical micelle concentration maximum (approximately 23 degrees Celsius), micellization is primarily entropy-driven, reflecting the release of structured water molecules from around the hydrophobic chains [5] [29]. Above this temperature, enthalpy contributions become increasingly important as direct hydrophobic interactions dominate the aggregation process.
The standard Gibbs free energy of micellization becomes increasingly negative with temperature, indicating enhanced thermodynamic favorability of micelle formation at elevated temperatures despite the complex critical micelle concentration behavior [5] [6]. This apparent contradiction reflects the different temperature dependencies of the critical micelle concentration and the chemical potential difference between monomeric and micellar states.
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